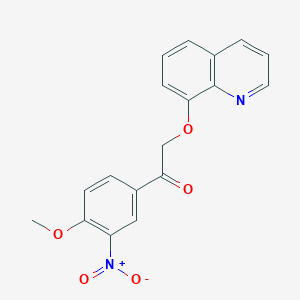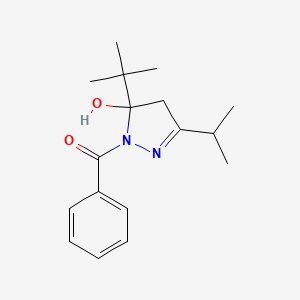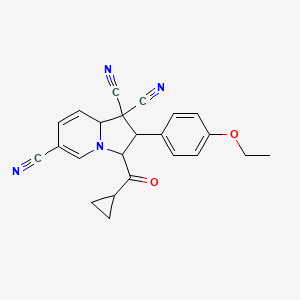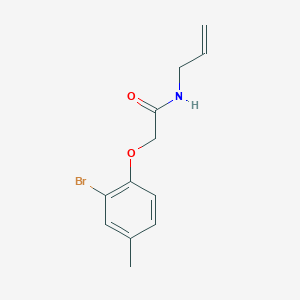
1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone, also known as MNQO, is a novel compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and proliferation. 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone has also been shown to disrupt microtubule formation, which is important for cell division and movement.
Biochemical and Physiological Effects:
1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone can induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and proliferation, and disrupt microtubule formation. In vivo studies have shown that 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone can inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone is its relatively simple synthesis method, which makes it easy to obtain in large quantities. 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as a tool for studying protein-protein interactions, particularly in the context of drug discovery. Additionally, there is potential for 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone to be used in the development of novel organic materials with interesting optical and electronic properties.
Synthesis Methods
The synthesis of 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone involves the reaction between 4-methoxy-3-nitrobenzaldehyde and 8-hydroxyquinoline in the presence of acetic anhydride and catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone is typically around 70-80%.
Scientific Research Applications
1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In biochemistry, 1-(4-methoxy-3-nitrophenyl)-2-(8-quinolinyloxy)ethanone has been studied for its potential as a tool for studying protein-protein interactions.
properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)-2-quinolin-8-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-16-8-7-13(10-14(16)20(22)23)15(21)11-25-17-6-2-4-12-5-3-9-19-18(12)17/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOKRIHGAXRECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-3-nitrophenyl)-2-(8-quinolyloxy)-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B4897747.png)
![4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B4897749.png)




![1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4897787.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine](/img/structure/B4897800.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)
![10-(4-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4897814.png)

![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B4897832.png)